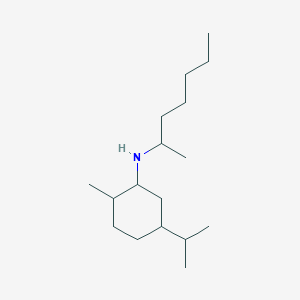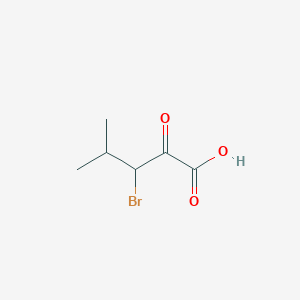
3-Bromo-4-methyl-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-2-oxopentanoic acid: is an organic compound with the molecular formula C6H9BrO3 It is a derivative of pentanoic acid, featuring a bromine atom at the third position, a methyl group at the fourth position, and a ketone group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-oxopentanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents at elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of 3-hydroxy-4-methyl-2-oxopentanoic acid or 3-amino-4-methyl-2-oxopentanoic acid.
Reduction Reactions: Formation of 3-bromo-4-methyl-2-hydroxypentanoic acid.
Oxidation Reactions: Formation of 3-bromo-4-carboxy-2-oxopentanoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-methyl-2-oxopentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving brominated substrates. It helps in understanding the mechanisms of enzyme specificity and activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation reactions. These interactions lead to the formation of various products with distinct biological and chemical properties.
Comparaison Avec Des Composés Similaires
3-Bromo-2-oxopentanoic acid: Lacks the methyl group at the fourth position.
4-Methyl-2-oxopentanoic acid: Lacks the bromine atom at the third position.
3-Bromo-4-methylpentanoic acid: Lacks the ketone group at the second position.
Uniqueness: 3-Bromo-4-methyl-2-oxopentanoic acid is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
90012-67-2 |
|---|---|
Formule moléculaire |
C6H9BrO3 |
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
3-bromo-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9BrO3/c1-3(2)4(7)5(8)6(9)10/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
XZEPWSBONBFPLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


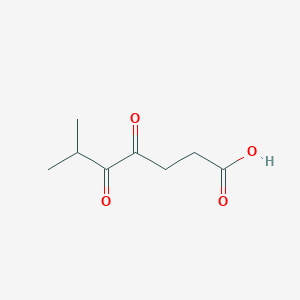
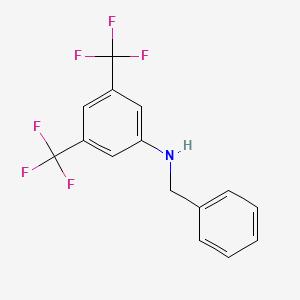

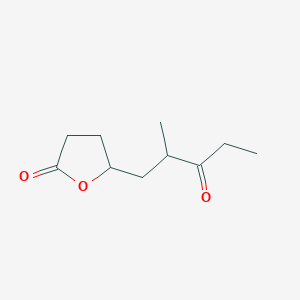
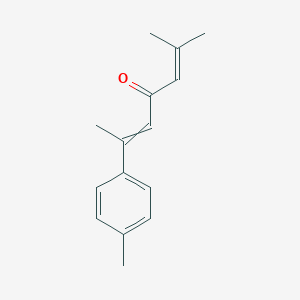
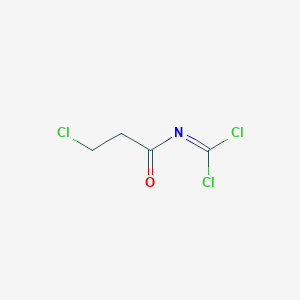
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

